molecular formula C16H17N3O4S B10981074 Ethyl 5-carbamoyl-4-methyl-2-[(phenylcarbamoyl)amino]thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-[(phenylcarbamoyl)amino]thiophene-3-carboxylate

Cat. No.: B10981074
M. Wt: 347.4 g/mol
InChI Key: QHEJFDNFHDNPJS-UHFFFAOYSA-N
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Description

ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and multiple amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Aminocarbonyl and Anilinocarbonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate amine and aniline derivatives.

    Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid functionality using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thiols.

Scientific Research Applications

ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-[(ANILINOCARBONYL)AMINO]-3-METHYL-4-ISOXAZOLECARBOXYLATE: Similar in structure but with an isoxazole ring instead of a thiophene ring.

    ETHYL 4-AMINO-5-(AMINOCARBONYL)-3-ISOTHIAZOLECARBOXYLATE: Contains an isothiazole ring and similar functional groups.

The uniqueness of ETHYL 5-(AMINOCARBONYL)-2-[(ANILINOCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-9(2)12(13(17)20)24-14(11)19-16(22)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,17,20)(H2,18,19,22)

InChI Key

QHEJFDNFHDNPJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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